molecular formula C17H15BrN2O2 B5773565 1-(4-bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione

1-(4-bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B5773565
M. Wt: 359.2 g/mol
InChI Key: ZJYGHHDKITUBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a synthetic quinazolinone derivative designed for research and development applications. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities, serving as a key intermediate in the synthesis of pharmacologically active compounds . This particular derivative is of significant interest in antibacterial research, as analogous quinazoline-2,4(1H,3H)-dione derivatives have been identified as novel, non-fluoroquinolone-like inhibitors of bacterial enzymes DNA gyrase and topoisomerase IV, which are critical targets for combating resistant bacterial strains . Furthermore, the core structure is under investigation for its potential in antiviral discovery. Specifically, 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives have been explored as metal ion chelators that target the highly conserved active site of the Hepatitis C Virus (HCV) NS5B RNA polymerase, demonstrating potent anti-HCV activity at the cellular level . The structural features of this compound, including the 4-bromobenzyl and ethyl substituents, make it a valuable building block for constructing diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies in various drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-3-ethylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-2-19-16(21)14-5-3-4-6-15(14)20(17(19)22)11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYGHHDKITUBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzylamine and ethyl anthranilate.

    Formation of Quinazoline Core: The reaction between 4-bromobenzylamine and ethyl anthranilate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) leads to the formation of the quinazoline core.

    Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, precise control of reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce more complex biaryl structures.

Scientific Research Applications

1-(4-Bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and neurological disorders.

    Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.

    Interfering with DNA/RNA: It can interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline-2,4-dione derivatives exhibit structural and functional variations based on substituents at the 1- and 3-positions. Below is a detailed comparison with key analogs:

Structural Modifications and Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight Key Features
1-(4-Bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione 1: 4-Bromobenzyl; 3: Ethyl 345.22* Bromine enhances lipophilicity and potential halogen bonding .
3-Ethylquinazoline-2,4(1H,3H)-dione (CAS 2217-26-7) 3: Ethyl 190.20 Lacks aromatic substitution; reduced steric hindrance .
MBEU-1 (6-methylquinazoline-2,4-dione) 6: Methyl Methyl group increases planarity, favoring π-π stacking .
CBEU (6-chloroquinazoline-2,4-dione) 6: Chloro Chloro substituent enhances electron deficiency, altering reactivity .
3-(4-Chlorobenzyl)-7-(oxadiazol-5-yl)quinazoline-2,4-dione 3: 4-Chlorobenzyl; 7: Oxadiazole 436.90 Oxadiazole introduces hydrogen-bonding capacity; chloro mimics bromine .
1-Benzyl-5-iodopyrimidine-2,4(1H,3H)-dione Pyrimidine core; 5: Iodo 316.13 Iodo substitution may improve radioimaging potential .

*Calculated based on C₁₇H₁₃BrN₂O₂.

Electronic and Crystallographic Comparisons

  • Bond Lengths and Conformation :

    • The ureide moiety in quinazoline-2,4-diones promotes spin-orbit coupling (SOC), facilitating triplet-state emission in photophysical applications. Derivatives like MBEU-1 and CBEU exhibit similar bond lengths (C=O: ~1.22 Å, C-N: ~1.37 Å), indicating conserved electronic structures .
    • Halogen substituents (Br, Cl) increase intermolecular interactions (e.g., C–Br···π) in crystal lattices, improving thermal stability .
  • Steric and Electronic Effects: 4-Bromobenzyl vs. Ethyl vs. Methyl at Position 3: Ethyl groups increase hydrophobicity, which may enhance membrane permeability in biological systems .

Biological Activity

1-(4-bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H12BrN2O2
  • Molecular Weight : 306.15 g/mol
  • CAS Number : 114703-12-7

Biological Activity Overview

Quinazoline derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The specific compound this compound has shown promising results in various studies.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds similar to this compound inhibit the growth of several cancer cell lines through apoptosis induction and cell cycle arrest .
  • The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation.

Antimicrobial Properties

Quinazolinediones have also been evaluated for their antimicrobial activity:

  • In vitro studies showed that this compound exhibits activity against various bacterial strains, including resistant strains of Staphylococcus aureus .
  • The compound acts by disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives is another area of interest:

  • Experimental models have shown that the compound reduces inflammatory markers and cytokine production in response to lipopolysaccharide (LPS) stimulation .
  • This effect suggests a possible application in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Kinase Inhibition : The compound inhibits various kinases involved in signal transduction pathways critical for cancer cell survival and proliferation.
  • Apoptosis Induction : It triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
  • Antimicrobial Action : It disrupts bacterial cell membranes and inhibits essential enzymatic functions necessary for bacterial survival.

Case Studies and Research Findings

Several studies have explored the biological activity of quinazoline derivatives:

StudyFindingsReference
Study on Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Antimicrobial EvaluationShowed efficacy against resistant bacterial strains.
Anti-inflammatory StudyReduced cytokine levels in LPS-stimulated macrophages.

Q & A

Q. What are the recommended synthetic routes for 1-(4-bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

Methodology :

  • Core Synthesis : Start with anthranilic acid derivatives, followed by alkylation and cyclization reactions to form the quinazoline-dione core .
  • Substituent Introduction : Introduce the 4-bromobenzyl group via nucleophilic substitution or alkylation using 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Control reaction temperature (80–120°C) and solvent polarity (DMF or DMSO) to enhance yield. Monitor intermediates via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodology :

  • Spectroscopic Techniques :
    • NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at N3, bromobenzyl at N1) .
    • Mass Spectrometry (MS) : Verify molecular weight (e.g., expected [M+H]⁺ ≈ 375.2 g/mol for C₁₇H₁₄BrN₂O₂) .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodology :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays .
  • Antimicrobial Testing : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Q. How can computational modeling guide SAR studies for bromobenzyl-substituted quinazolines?

Methodology :

  • Docking Studies : Use AutoDock Vina to predict binding modes with targets (e.g., DNA gyrase for antimicrobial activity) .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values for bromine) with bioactivity .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

Methodology :

  • Reproducibility Checks : Replicate reactions under inert atmosphere (N₂/Ar) to exclude oxidative byproducts .
  • Meta-Analysis : Compare solvent/base combinations (e.g., DMF vs. THF) across studies to identify optimal conditions .
  • Orthogonal Assays : Validate bioactivity using both enzymatic (e.g., fluorogenic substrates) and cellular (e.g., luciferase reporters) systems .

Q. Case Study :

  • Conflict : A study reported 60% yield using DMF, while another achieved 45% in THF .
  • Resolution : DMF’s higher polarity stabilizes intermediates, improving yield by 15% .

Q. How can the bromobenzyl group’s electronic effects be exploited for mechanistic studies?

Methodology :

  • Proteomic Profiling : Use photoaffinity labeling with a bromine-containing probe to identify binding partners .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of brominated vs. deuterated analogs to elucidate catalytic mechanisms .

Q. What advanced techniques characterize degradation pathways under physiological conditions?

Methodology :

  • LC-MS/MS : Identify metabolites in simulated gastric fluid (pH 2.0) or liver microsomes .
  • Stability Studies : Monitor hydrolysis of the quinazoline-dione core at 37°C over 72 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.